molecular formula C28H32FN3O4 B11043962 3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione

3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione

Cat. No.: B11043962
M. Wt: 493.6 g/mol
InChI Key: BCBYXZAUIYOCAG-UHFFFAOYSA-N
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Description

3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzoyl group, a bipiperidinyl moiety, and a methoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione typically involves multiple steps, including the formation of the bipiperidinyl and pyrrolidinedione rings, followed by the introduction of the fluorobenzoyl and methoxyphenyl groups. Common reagents used in these reactions include piperidine derivatives, fluorobenzoyl chloride, and methoxyphenyl derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of organic solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H32FN3O4

Molecular Weight

493.6 g/mol

IUPAC Name

3-[4-[1-(4-fluorobenzoyl)piperidin-4-yl]piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C28H32FN3O4/c1-36-24-8-6-23(7-9-24)32-26(33)18-25(28(32)35)30-14-10-19(11-15-30)20-12-16-31(17-13-20)27(34)21-2-4-22(29)5-3-21/h2-9,19-20,25H,10-18H2,1H3

InChI Key

BCBYXZAUIYOCAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4CCN(CC4)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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